molecular formula C13H26O3 B15343171 tert-Butyl nonaneperoxoate CAS No. 22913-02-6

tert-Butyl nonaneperoxoate

Cat. No.: B15343171
CAS No.: 22913-02-6
M. Wt: 230.34 g/mol
InChI Key: YSMATABRECEYRJ-UHFFFAOYSA-N
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Description

tert-Butyl nonaneperoxoate is an organic peroxide compound widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes. This compound is particularly valued in the production of various polymers and resins due to its stability and efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl nonaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with nonanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and automated systems ensures consistent product quality and high yield. The process may also involve purification steps, such as distillation or crystallization, to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl nonaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including the polymerization of ethylene, styrene, and other monomers. The compound can also participate in oxidation reactions, where it acts as an oxidizing agent.

Common Reagents and Conditions: The decomposition of this compound is often carried out under controlled heating conditions. Common reagents used in these reactions include solvents like toluene or benzene, which help dissolve the compound and facilitate the reaction. The presence of metal catalysts, such as iron or copper salts, can also enhance the decomposition process.

Major Products Formed: The major products formed from the decomposition of this compound include tert-butyl alcohol, nonanoic acid, and various polymeric materials. The specific products depend on the nature of the monomers involved in the polymerization reaction.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl nonaneperoxoate is used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical-mediated reactions and mechanisms.

Biology: In biological research, this compound is used to study the effects of oxidative stress on cells and tissues. Its ability to generate free radicals makes it a valuable tool in investigating cellular responses to oxidative damage.

Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its decomposition properties can be harnessed to release therapeutic agents in a controlled manner.

Industry: In the industrial sector, this compound is widely used in the production of plastics, resins, and rubber. Its role as a radical initiator makes it essential in manufacturing processes that require precise control over polymerization reactions.

Mechanism of Action

The mechanism of action of tert-Butyl nonaneperoxoate involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These radicals can initiate chain reactions in polymerization processes by reacting with monomers to form polymer chains. The molecular targets of these radicals include unsaturated bonds in monomers, leading to the formation of polymers.

Comparison with Similar Compounds

Similar Compounds:

  • tert-Butyl hydroperoxide
  • tert-Butyl peroxybenzoate
  • Di-tert-butyl peroxide

Uniqueness: tert-Butyl nonaneperoxoate is unique due to its specific structure, which combines the tert-butyl group with a nonaneperoxoate moiety. This combination provides a balance of stability and reactivity, making it particularly effective as a radical initiator in various polymerization processes. Compared to other similar compounds, this compound offers a distinct set of properties that make it suitable for specific industrial applications.

Properties

CAS No.

22913-02-6

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

tert-butyl nonaneperoxoate

InChI

InChI=1S/C13H26O3/c1-5-6-7-8-9-10-11-12(14)15-16-13(2,3)4/h5-11H2,1-4H3

InChI Key

YSMATABRECEYRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OOC(C)(C)C

Origin of Product

United States

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